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Compound Focus: Lerociclib

CAS No.: 1628256-23-4

Cat. No.: S005789

Lerociclib is a highly potent and selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1]

[2]. Its core mechanism and differentiating features are outlined below.

e Core Mechanism: CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein,
preventing the transition from the G1 to the S phase of the cell cycle and inducing G1 arrest [3] [4].

¢ Key Differentiators: Lerociclib's molecular structure incorporates a tricyclic and spiro-ring
system, contributing to high selectivity for CDK4/6 kinases [5]. It demonstrates lower half-maximal
inhibitory concentration for CDK4 compared to other agents, suggesting stronger potency, and
exhibits favorable pharmacokinetics with superior tumor tissue penetration and retention [5].

The diagram below illustrates the core mechanism of Lerociclib and its key differentiators in the context of

the cell cycle.
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Lerociclib inhibits CDK4/6 to prevent Rb phosphorylation and G1/S cell cycle progression, with key
differentiating properties of high selectivity, favorable PK/PD, and continuous dosing. [3] [5] [4]

Clinical Development Status and regulatory milestones

Lerociclib's development spans approved indications and ongoing exploratory research. The table below

summarizes its global regulatory and development status.

Region Current Status Key Indications (Highest Phase) Regulatory/Licensing Details

| China (NMPA) | Approved (May 2025) [5] | HR+/HER2- Advanced Breast Cancer: ¢ 1st-line:
Lerociclib + Aromatase Inhibitor « 2nd-line: Lerociclib + Fulvestrant (post-endocrine therapy) [6] [5] | New
Drug Applications (NDAs) accepted in Mar 2023 and Mar 2024 [1]. | | United States, Europe, Japan |

Licensed for Development | Oncology (Various Indications): ¢ Global rights (ex-Asia-Pacific) licensed to
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Pepper Bio (May 2024) [7]. = Hepatocellular Carcinoma (HCC) identified as a target for Phase 2 trials [7]. |
Pepper Bio holds exclusive rights for clinical development, regulatory submissions, and commercialization
[7]. | | Glebal (Exploratory) | Preclinical Research | Sarcomas: Demonstrated efficacy in pediatric
sarcoma cell lines and 3D bioprinted tumor models [8]. | Research supports further investigation as a novel

therapeutic strategy for sarcomas [8]. |

Clinical Trial Data: Efficacy and Safety

The LEONARDA-1 (NCT05054751) phase III trial established the efficacy and safety of Lerociclib plus
Fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who progressed on

prior endocrine therapy [1] [3].

Efficacy Results (LEONARDA-1)

The trial met its primary endpoint, with significant improvement in Progression-Free Survival (PFS) for the

Lerociclib arm compared to placebo [1] [3].

Lerociclib + Placebo +

Efficacy Endpoint Hazard Ratio (HR) / Notes
Fulvestrant Fulvestrant

Investigator-assessed 11.07 months 5.49 months HR: 0.451 (95% CI: 0.311-

PFS (Primary) 0.656); P=0.000016 [1] [3]

BICR-assessed PFS 11.93 months 5.75 months HR: 0.353 (95% CI: 0.228-
0.547); P=0.000002 [3] [2]

Objective Response 23.4% 8.7% In patients with measurable

Rate (ORR) disease: 26.9% vs. 9.9% [3]

Overall Survival (OS) Data Immature Data Immature HR: 0.630 (95% CI: 0.267-1.484)

at initial cut-off [1]

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [9].

The LEONARDA-2 phase III trial in the first-line setting also showed significant PFS improvement for
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Lerociclib + Letrozole vs. Letrozole alone (HR = 0.464) [5].

Safety and Tolerability Profile

Lerociclib demonstrates a differentiated and manageable safety profile, supporting continuous dosing [5].

Safety Parameter

Lerociclib +
Fulvestrant (%)

Placebo +
Fulvestrant (%)

Comparative Insight

Any Grade AE

Grade =3 AE

Discontinuation due to
AE

Grade 3/4 Neutropenia

Grade 3/4 Diarrhea

QTc Prolongation

Venous
Thromboembolism
(VTE)

Hepatotoxicity

98.5

57.7

0.7

46.7

Few cases

No additional risk

80.4

15.2

Few cases

Most AEs were low-grade and
manageable [3] [9]

Demonstrates superior tolerability

[1]

Lower incidence of Grade 4
neutropenia (5.1%); no febrile
neutropenia [1] [5]

Incidence of any-grade diarrhea
was 19.7% [1] [2]

Incidence was similar to placebo

[1]

Experimental Protocols and Workflows
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For researchers, understanding the preclinical and clinical validation methodologies is crucial. The workflow

below generalizes the key experimental approaches used to validate Lerociclib.

Tn Vitro Studies (2D CultureD—PGZx Vivo Modeling (3D BioprintingD—PGn Vivo & Clinical Translatiora

Cell Viability Assays
(Established cell lines, PDXs)

Cell Cycle Analysis
(Flow cytometry for G1 arrest)

Western Blotting
(Assessment of pRb and Rb levels)

[Motility & Stemness Assays)
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Generalized workflow for Lerociclib testing, progressing from in vitro assays and ex vivo 3D models to in

vivo studies and clinical trials. [3] [8]

Key Methodological Details:

¢ In Vitro Models: Studies used established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived
Xenograft (PDX) cells. Cells were treated with Lerociclib, and viability was assessed via assays, cell
cycle distribution via flow cytometry, and protein target engagement via western blotting for CDK4/6,
Rb, and pRb [8].

e 3D Bioprinted Models: Tumor cells were bioprinted into 3D microtumors to better mimic the in vivo
tumor microenvironment. These biotumors were then treated with Lerociclib to assess its effect on
tumor growth ex vivo [8].

¢ Clinical Trial Design: The LEONARDA-1 phase lll trial was a randomized, double-blind, placebo-
controlled study. Patients were randomized 1:1 to receive Lerociclib (150 mg twice daily
continuously) or placebo, plus Fulvestrant (500 mg). The primary endpoint was Investigator-assessed
PFS [1] [3].

Future Research and Development Directions

e Expansion into New Oncology Indications: Lerociclib's future development will explore its
potential beyond breast cancer. Following the licensing agreement with Pepper Bio, one key focus will
be hepatocellular carcinoma (HCC), with Phase 2 trials anticipated [7]. Preclinical data also
suggests promise in sarcomas [8].

o Exploration of Novel Combinations and Therapeutic Sequences: As a highly tolerable CDK4/6
inhibitor, Lerociclib is an ideal candidate for combination therapies. Its favorable safety profile may
allow for effective pairing with other targeted agents, immunotherapy, or standard chemotherapy,
which warrants further clinical investigation [2] [5].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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